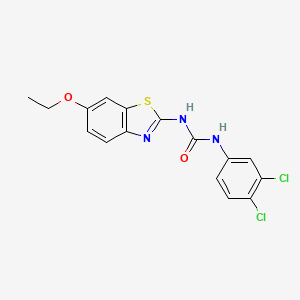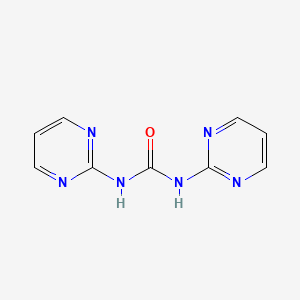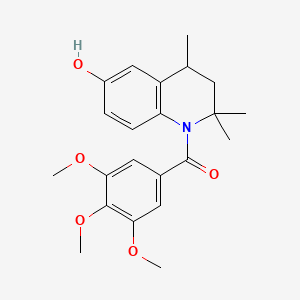
1,3-Bis(4-ethylphenyl)-5-(3-morpholinopropyl)-1,3,5-triazinane-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(4-ethylphenyl)-5-(3-morpholinopropyl)-1,3,5-triazinane-2-thione is a complex organic compound that belongs to the class of triazinane derivatives This compound is characterized by the presence of a triazinane ring substituted with ethylphenyl and morpholinopropyl groups, along with a thione functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-ethylphenyl)-5-(3-morpholinopropyl)-1,3,5-triazinane-2-thione typically involves the following steps:
Formation of the Triazinane Ring: The triazinane ring can be synthesized through a cyclization reaction involving appropriate precursors such as diamines and carbonyl compounds.
Substitution Reactions: The ethylphenyl and morpholinopropyl groups are introduced through substitution reactions. This can be achieved using reagents like ethylbenzene and morpholine in the presence of suitable catalysts.
Thione Formation: The thione functional group is introduced by reacting the intermediate compound with sulfur-containing reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, chromatography, and distillation to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-ethylphenyl)-5-(3-morpholinopropyl)-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Including Lewis acids or bases to facilitate substitution reactions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols or other reduced derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,3-Bis(4-ethylphenyl)-5-(3-morpholinopropyl)-1,3,5-triazinane-2-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1,3-Bis(4-ethylphenyl)-5-(3-morpholinopropyl)-1,3,5-triazinane-2-thione involves its interaction with molecular targets through various pathways:
Binding to Enzymes or Receptors: The compound may bind to specific enzymes or receptors, modulating their activity.
Reactive Intermediates: Formation of reactive intermediates that can interact with cellular components.
Pathway Modulation: Influencing biochemical pathways, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(4-methylphenyl)-5-(3-morpholinopropyl)-1,3,5-triazinane-2-thione: Similar structure with a methyl group instead of an ethyl group.
1,3-Bis(4-ethylphenyl)-5-(3-piperidinopropyl)-1,3,5-triazinane-2-thione: Similar structure with a piperidine ring instead of a morpholine ring.
Uniqueness
1,3-Bis(4-ethylphenyl)-5-(3-morpholinopropyl)-1,3,5-triazinane-2-thione is unique due to the combination of its ethylphenyl and morpholinopropyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C26H36N4OS |
|---|---|
Molecular Weight |
452.7 g/mol |
IUPAC Name |
1,3-bis(4-ethylphenyl)-5-(3-morpholin-4-ylpropyl)-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C26H36N4OS/c1-3-22-6-10-24(11-7-22)29-20-28(15-5-14-27-16-18-31-19-17-27)21-30(26(29)32)25-12-8-23(4-2)9-13-25/h6-13H,3-5,14-21H2,1-2H3 |
InChI Key |
DXHSKCJRKRQBEA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CN(CN(C2=S)C3=CC=C(C=C3)CC)CCCN4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[2-(4-fluorophenyl)ethyl]-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11177828.png)
![1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11177833.png)

![1-(2-methylphenyl)-5-oxo-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B11177842.png)
![1-[(Z)hydrazono]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2-one](/img/structure/B11177850.png)
![N-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-methoxybenzamide](/img/structure/B11177855.png)
![N'-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B11177859.png)
![2-(ethylsulfanyl)-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11177861.png)
![4-fluoro-N-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B11177864.png)
![ethyl N-[(3-iodophenyl)carbonyl]glycinate](/img/structure/B11177867.png)
![3-phenyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]butanamide](/img/structure/B11177872.png)
